molecular formula C10H15NO B2704690 2-ethoxy-N-ethylaniline CAS No. 13519-73-8

2-ethoxy-N-ethylaniline

Cat. No.: B2704690
CAS No.: 13519-73-8
M. Wt: 165.236
InChI Key: MLYZUSIOIGXXTO-UHFFFAOYSA-N
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Description

2-ethoxy-N-ethylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethyl group (-C2H5) attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethoxy-N-ethylaniline can be synthesized through several methods. One common approach involves the reduction of nitrobenzene derivatives followed by alkylation. For instance, nitrobenzene can be reduced to aniline using hydrogenation over a palladium catalyst. The resulting aniline can then be alkylated with ethyl bromide in the presence of a base to form N-ethylaniline. Finally, the ethyl group can be introduced via an ethoxylation reaction using ethyl iodide and a strong base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation and alkylation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-ethoxy-N-ethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-ethylaniline involves its interaction with various molecular targets and pathways. The ethoxy and ethyl groups influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-ethylaniline is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxy-N-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-9-7-5-6-8-10(9)12-4-2/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYZUSIOIGXXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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